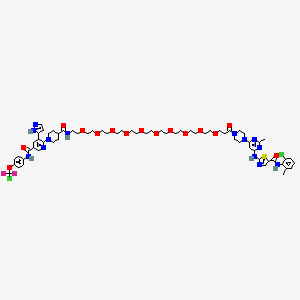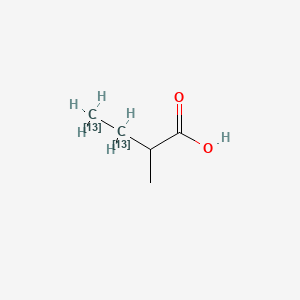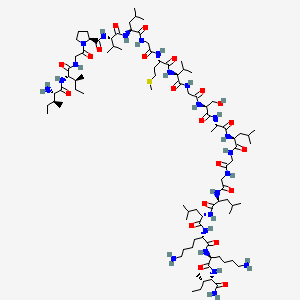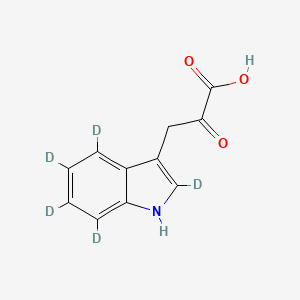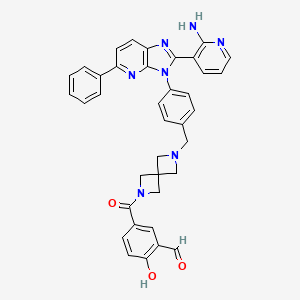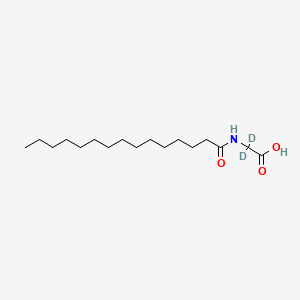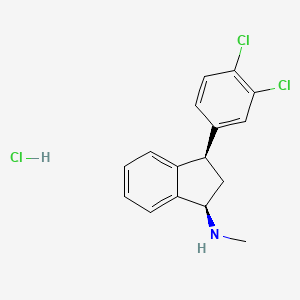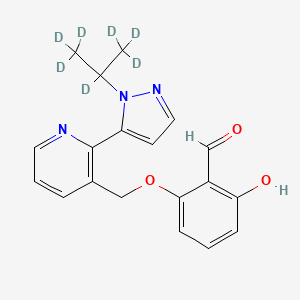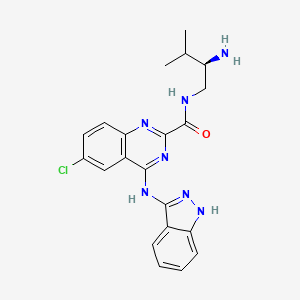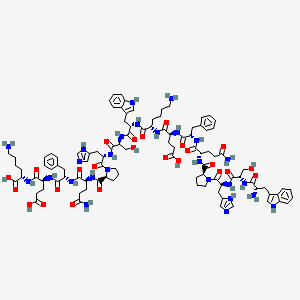
Wshpqfekwshpqfek
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Wshpqfekwshpqfek: is an oligopeptide that can efficiently, rapidly, and specifically link proteins and double-stranded deoxyribonucleic acid molecules. This compound is used to construct deoxyribonucleic acid-protein hybrids, making it a valuable tool in biochemical and molecular biology research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Wshpqfekwshpqfek is synthesized through solid-phase peptide synthesis, a method commonly used for creating peptides. The synthesis involves sequentially adding amino acids to a growing peptide chain anchored to a solid resin. Each amino acid is protected by specific groups to prevent unwanted reactions. The process includes deprotection and coupling steps, repeated until the desired peptide sequence is obtained .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The final product is purified using high-performance liquid chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions: Wshpqfekwshpqfek primarily undergoes peptide bond formation and cleavage reactions. It can also participate in reactions with nucleophiles and electrophiles due to the presence of functional groups in its amino acid residues.
Common Reagents and Conditions:
Peptide Bond Formation: Typically involves reagents like carbodiimides (e.g., dicyclohexylcarbodiimide) and coupling agents (e.g., hydroxybenzotriazole).
Cleavage Reactions: Often use strong acids like trifluoroacetic acid to remove protecting groups and release the peptide from the resin.
Major Products: The major products of these reactions are the desired peptide sequences, which can be further modified or conjugated with other molecules for specific applications .
Scientific Research Applications
Chemistry: Wshpqfekwshpqfek is used to create deoxyribonucleic acid-protein hybrids, which are essential for studying protein-deoxyribonucleic acid interactions and developing new biochemical assays .
Biology: In molecular biology, this compound helps in the construction of hybrid molecules that can be used to investigate gene expression, protein function, and cellular processes .
Industry: In the biotechnology industry, this compound is used in the development of diagnostic tools and biosensors that rely on deoxyribonucleic acid-protein interactions .
Mechanism of Action
Wshpqfekwshpqfek exerts its effects by forming covalent bonds between proteins and double-stranded deoxyribonucleic acid molecules. The mechanism involves the specific recognition and binding of amino acid residues in the peptide to complementary sequences in the deoxyribonucleic acid. This interaction facilitates the construction of stable deoxyribonucleic acid-protein hybrids, which can be used for various biochemical and molecular biology applications .
Comparison with Similar Compounds
Biotinylated Peptides: Used for similar purposes in linking proteins to other molecules.
Histidine-Tagged Peptides: Commonly used for protein purification and interaction studies.
Streptavidin-Biotin Systems: Widely used in molecular biology for linking proteins and nucleic acids.
Uniqueness: Wshpqfekwshpqfek is unique due to its specific sequence and ability to efficiently link proteins and double-stranded deoxyribonucleic acid molecules in a rapid and specific manner. This makes it particularly valuable for constructing stable deoxyribonucleic acid-protein hybrids, which are essential for advanced biochemical and molecular biology research .
Properties
Molecular Formula |
C100H132N26O25 |
|---|---|
Molecular Weight |
2098.3 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C100H132N26O25/c101-37-13-11-25-66(112-87(137)69(31-35-83(131)132)113-91(141)72(41-55-17-3-1-4-18-55)118-89(139)67(29-33-81(104)129)115-96(146)79-27-15-39-125(79)98(148)75(45-59-49-106-53-110-59)121-94(144)77(51-127)123-85(135)63(103)43-57-47-108-64-23-9-7-21-61(57)64)86(136)120-74(44-58-48-109-65-24-10-8-22-62(58)65)93(143)124-78(52-128)95(145)122-76(46-60-50-107-54-111-60)99(149)126-40-16-28-80(126)97(147)116-68(30-34-82(105)130)90(140)119-73(42-56-19-5-2-6-20-56)92(142)114-70(32-36-84(133)134)88(138)117-71(100(150)151)26-12-14-38-102/h1-10,17-24,47-50,53-54,63,66-80,108-109,127-128H,11-16,25-46,51-52,101-103H2,(H2,104,129)(H2,105,130)(H,106,110)(H,107,111)(H,112,137)(H,113,141)(H,114,142)(H,115,146)(H,116,147)(H,117,138)(H,118,139)(H,119,140)(H,120,136)(H,121,144)(H,122,145)(H,123,135)(H,124,143)(H,131,132)(H,133,134)(H,150,151)/t63-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-/m0/s1 |
InChI Key |
HZAKOKRLXCBMHN-PVBLXRKMSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC6=CNC7=CC=CC=C76)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC8=CN=CN8)C(=O)N9CCC[C@H]9C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)NC(CO)C(=O)NC(CC8=CN=CN8)C(=O)N9CCCC9C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



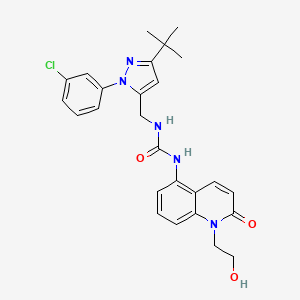

![[(4S)-4-[2,6-dimethoxy-4-(2-methyloctan-2-yl)phenyl]-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methanol](/img/structure/B12374305.png)
